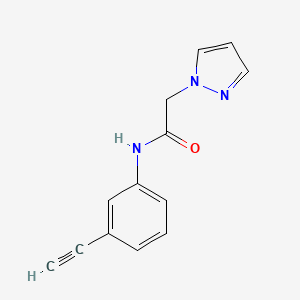
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide, commonly known as DFCF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFCF is a member of the furan class of compounds and is structurally similar to other drugs such as celecoxib and rofecoxib. In
Mecanismo De Acción
The exact mechanism of action of DFCF is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, DFCF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DFCF has been found to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, DFCF has been found to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. However, the exact biochemical and physiological effects of DFCF are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DFCF is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, DFCF has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of DFCF is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of DFCF. One direction is the development of new drugs based on the structure of DFCF for the treatment of various inflammatory diseases. Another direction is the study of the herbicidal properties of DFCF for the development of new herbicides. In addition, the liquid crystal properties of DFCF can be further studied for the development of new display technologies.
Métodos De Síntesis
DFCF can be synthesized through a multi-step process involving the reaction of 3,4-difluorobenzene with 3-methylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or phosphoric acid. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DFCF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DFCF has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and cancer. In agriculture, DFCF has been found to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, DFCF has been found to exhibit liquid crystal properties, making it a potential candidate for the development of new display technologies.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-4-5-17-11(7)12(16)15-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQFEAAOAVXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

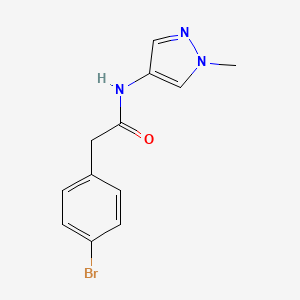
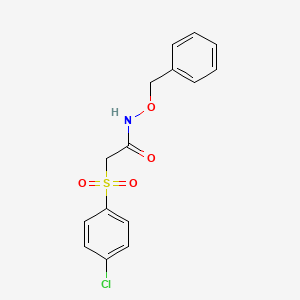
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
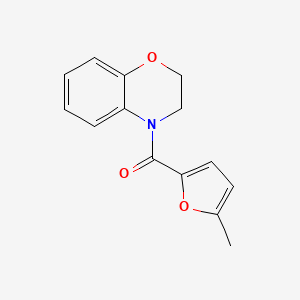
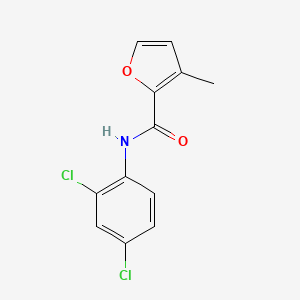



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)
